4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol, also known as T2AA, is a synthetic compound notable for its role as a small molecule inhibitor of the proliferating cell nuclear antigen (PCNA). This compound has garnered attention for its potential applications in cancer treatment due to its ability to inhibit DNA repair processes.
T2AA is synthesized through specific chemical reactions involving various organic compounds. Its structure includes a diiodophenoxy group, which contributes to its biological activity. The compound is cataloged under the Chemical Abstracts Service with the number 1380782-27-3, and it can be sourced from various chemical suppliers .
The synthesis of 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol typically involves multiple steps, including the formation of the diiodophenol moiety and subsequent coupling with an amino alcohol.
The molecular structure of T2AA features a complex arrangement with:
T2AA participates in several chemical reactions primarily related to its interaction with biological macromolecules:
The binding affinity of T2AA to PCNA can be assessed using various biochemical assays, including surface plasmon resonance and fluorescence polarization techniques.
The mechanism by which T2AA exerts its effects involves:
Research indicates that T2AA significantly increases DNA double-strand breaks when combined with cisplatin treatment, suggesting a synergistic effect that could be exploited in cancer therapies .
Relevant data regarding melting points and boiling points are often determined during synthesis and purification processes.
T2AA has significant potential applications in:
4-[4-[(2S)-2-Amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol (designated T2 amino alcohol or T2AA) inhibits Proliferating Cell Nuclear Antigen function by targeting its interaction interface. The co-crystal structure of Proliferating Cell Nuclear Antigen complexed with T2 amino alcohol (resolution: 2.1 Å) reveals bimolecular binding: one molecule occupies the hydrophobic cavity typically bound by Proliferating Cell Nuclear Antigen Interacting Protein Box motifs, while a second molecule binds adjacently near the subunit interface. This dual binding sterically occludes the Proliferating Cell Nuclear Antigen Interacting Protein Box-binding groove, preventing recruitment of native Proliferating Cell Nuclear Antigen-interacting proteins. Critically, the T2 amino alcohol binding site directly overlaps with the conserved interdomain connecting loop of Proliferating Cell Nuclear Antigen, which serves as the primary docking surface for Proliferating Cell Nuclear Antigen Interacting Protein Box-containing partners. The proximity of T2 amino alcohol to Lys-164—the residue monoubiquitinated by RAD18—further enables functional interference with ubiquitinated Proliferating Cell Nuclear Antigen complexes [3].
Table 1: Structural Features of T2 Amino Alcohol-Proliferating Cell Nuclear Antigen Binding
Binding Site Location | Interaction Type | Functional Consequence |
---|---|---|
Hydrophobic cavity (IDCL region) | Competitive inhibition | Blocks Proliferating Cell Nuclear Antigen Interacting Protein Box peptide docking |
Subunit interface (near Lys-164) | Allosteric modulation | Impairs access to monoubiquitinated Proliferating Cell Nuclear Antigen |
Surface adjacent to homotrimer interface | Hydrophobic interactions | Disrupts Proliferating Cell Nuclear Antigen trimer stability |
T2 amino alcohol (molecular formula: C₁₅H₁₅I₂NO₃; molecular weight: 511.09) directly impedes DNA polymerase δ recruitment to replication forks by disrupting its Proliferating Cell Nuclear Antigen interaction. Biochemical assays demonstrate T2 amino alcohol inhibits Proliferating Cell Nuclear Antigen/DNA polymerase δ binding with half-maximal inhibitory concentration values approximating 1 μM. This disruption halts processive DNA synthesis, causing replication fork stalling and S-phase arrest. Cell cycle analyses reveal T2 amino alcohol-treated cells accumulate in S-phase (≥70% increase compared to controls), characterized by incomplete DNA replication and reduced incorporation of nucleoside analogs. The S-phase arrest correlates with phosphorylation of checkpoint kinase 1 and replication protein A accumulation at stalled forks, indicating activation of replication stress responses. Critically, T2 amino alcohol does not affect Proliferating Cell Nuclear Antigen trimerization or loading onto DNA, confirming its specific action on partner recruitment rather than core Proliferating Cell Nuclear Antigen stability [3].
T2 amino alcohol selectively impairs interactions between monoubiquitinated Proliferating Cell Nuclear Antigen and translesion DNA synthesis polymerases. In vitro binding assays using purified monoubiquitinated Proliferating Cell Nuclear Antigen and polymerase η fragments (containing ubiquitin-binding zinc finger and Proliferating Cell Nuclear Antigen Interacting Protein Box domains) show T2 amino alcohol reduces complex formation by >80% at 10 μM concentration. Cellular studies corroborate these findings: chromatin immunoprecipitation analyses reveal T2 amino alcohol decreases polymerase η and REV1 colocalization with Proliferating Cell Nuclear Antigen at damage sites by 3.5-fold and 4.2-fold, respectively. Mechanistically, T2 amino alcohol exploits spatial proximity to Lys-164-monoubiquitin moieties, sterically hindering ubiquitin-dependent recruitment mechanisms without inhibiting Proliferating Cell Nuclear Antigen monoubiquitination itself. This specific targeting of monoubiquitinated Proliferating Cell Nuclear Antigen interactions distinguishes T2 amino alcohol from conventional Proliferating Cell Nuclear Antigen/Proliferating Cell Nuclear Antigen Interacting Protein Box inhibitors [3].
T2 amino alcohol induces profound defects in interstrand cross-link repair by disrupting translesion DNA synthesis-dependent steps. Plasmid reactivation assays employing reporter constructs containing site-specific psoralen interstrand cross-links demonstrate T2 amino alcohol delays repair by >4-fold compared to untreated controls. This deficiency arises from failed polymerase switching at stalled forks, preventing bypass of interstrand cross-link lesions. Consequently, T2 amino alcohol synergizes with DNA cross-linking agents: combination treatment with cisplatin increases double-strand breaks 2.3-fold (measured by neutral comet assays) and enhances phospho-ataxia telangiectasia mutated/53 binding protein 1 foci formation 3.1-fold. The unrepaired interstrand cross-links progress to double-strand breaks during replication, evidenced by phospho-BRCA1 upregulation. Clonogenic survival assays confirm T2 amino alcohol chemosensitizes cells to cisplatin, reducing survival by 68% versus cisplatin alone, establishing its role in suppressing DNA damage tolerance mechanisms [3].
Table 2: Cellular Consequences of T2 Amino Alcohol-Induced Translesion DNA Synthesis Inhibition
Cellular Process | Experimental Measurement | Effect of T2 Amino Alcohol |
---|---|---|
Interstrand cross-link repair | Psoralen cross-linked plasmid reactivation | ≥4-fold delay in repair kinetics |
DNA double-strand break formation | Neutral comet assay | 2.3-fold increase after cisplatin combination |
DNA damage foci formation | Immunofluorescence (phospho-ataxia telangiectasia mutated/53 binding protein 1) | 3.1-fold increase in colocalized foci |
Cisplatin chemosensitization | Clonogenic survival | 68% reduction in cell survival |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: